4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-phenoxyphenyl)benzamide

Description

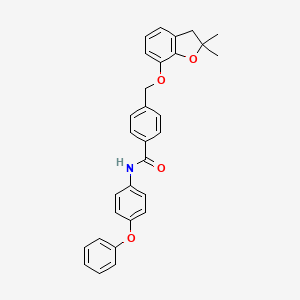

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-phenoxyphenyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to the para-position of a benzamide core.

Properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO4/c1-30(2)19-23-7-6-10-27(28(23)35-30)33-20-21-11-13-22(14-12-21)29(32)31-24-15-17-26(18-16-24)34-25-8-4-3-5-9-25/h3-18H,19-20H2,1-2H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDCGYOEMOEKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest that it may possess biological activity relevant to drug discovery. Research indicates that derivatives of dihydrobenzofuran are often explored for their antitumor and anti-inflammatory properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Biological Evaluation

Studies have demonstrated the potential of dihydrobenzofuran derivatives in targeting specific enzymes or receptors involved in disease processes. For example, compounds derived from this class have been evaluated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair, which is often overexpressed in cancer cells .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Reports indicate synthetic routes that yield high-purity products suitable for biological testing . Characterization techniques such as NMR, MS, and IR spectroscopy are essential for confirming the identity and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study involving structurally related compounds demonstrated significant anticancer activity against oral cancer cells with IC50 values indicating effective inhibition at low concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration . Such findings highlight the potential therapeutic applications of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-phenoxyphenyl)benzamide in oncology.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar benzamide derivatives revealed their capacity to inhibit pro-inflammatory cytokines in vitro. This suggests that our compound may also exhibit similar properties, making it a candidate for treating inflammatory diseases .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound, highlighting key variations in substituents and molecular properties:

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Binding: The 4-phenoxyphenyl group in the target compound contributes to high lipophilicity (predicted logP >5), favoring interactions with hydrophobic protein pockets. The 4-bromophenyl derivative (F217-0341) incorporates a halogen atom, which may engage in halogen bonding with biomolecular targets—a feature absent in the phenoxy-substituted target compound .

Spectroscopic Differentiation :

- IR spectra of related benzamide derivatives (e.g., ) show distinct absorption bands for functional groups such as C=O (~1660–1680 cm⁻¹) and C=S (~1240–1255 cm⁻¹). The absence of a C=S band in the target compound distinguishes it from thioamide or triazole-thione analogs .

Hydrogen-Bonding Capacity: The carbamoylphenyl analog () can form additional hydrogen bonds via its –NH₂ group, enhancing interactions with polar residues in enzymes. The target compound’s phenoxyphenyl group lacks such H-bond donors, relying instead on van der Waals and π-stacking interactions .

Metabolic Stability: The 2,2-dimethyl-2,3-dihydrobenzofuran moiety in all analogs confers rigidity and may reduce oxidative metabolism compared to non-cyclic or non-methylated structures. This feature is critical for improving half-life in vivo .

Research Findings and Implications

- Bioactivity Optimization: Substitutions on the benzamide core (e.g., bromine, carbamoyl, or methoxy groups) are strategic modifications to balance solubility, binding affinity, and metabolic stability.

- Synthetic Challenges : Analogous compounds (e.g., F217-0341) are synthesized via multi-step protocols involving Friedel-Crafts acylations, nucleophilic substitutions, and coupling reactions. The target compound’s synthesis likely follows similar pathways, with purity confirmed by NMR and mass spectrometry .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-phenoxyphenyl)benzamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling the benzofuran and phenoxyphenyl moieties via nucleophilic substitution or amidation. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for amide bond formation), and stoichiometric ratios of reactants (1:1.2 for limiting reagent efficiency). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Analytical workflow :

- NMR : -NMR to verify substituent integration (e.g., benzofuran methyl groups at δ 1.4–1.6 ppm; aromatic protons in the 6.8–7.6 ppm range). -NMR confirms carbonyl (C=O at ~168 ppm) and ether linkages .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and 1250 cm (C-O-C ether) .

Q. What are the standard protocols for assessing its stability under experimental storage conditions?

- Stability studies : Accelerated degradation testing in DMSO or aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the benzamide bond). Lyophilization or storage under inert gas (N) at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Approach : Use density functional theory (DFT) to calculate transition states and activation energies for key reactions (e.g., amidation, etherification). Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions. Molecular docking (AutoDock Vina) may guide modifications for enhanced bioactivity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Case study : If anti-inflammatory activity varies between RAW264.7 macrophages and in vivo models:

- Validate target engagement via Western blot (e.g., NF-κB inhibition).

- Adjust assay conditions (e.g., serum-free media to reduce protein binding artifacts).

- Cross-reference with pharmacokinetic data (e.g., plasma protein binding via equilibrium dialysis) .

Q. How do substituent modifications on the benzofuran ring affect physicochemical properties?

- Structure-property analysis :

- LogP : Replace dimethyl groups with polar substituents (e.g., –OH) to reduce hydrophobicity (calculated via ChemAxon).

- Solubility : Methyl or methoxy groups enhance solubility in ethanol/water mixtures (experimentally validated by shake-flask method) .

Q. What advanced techniques characterize crystallinity and polymorphism?

- Methods :

- PXRD : Compare experimental vs. simulated patterns (Mercury software) to identify polymorphs.

- DSC/TGA : Determine melting points (Tm) and thermal decomposition profiles. Anhydrous forms typically show Tm >150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.